Fpl 66365XX
Overview
Description
Fpl 66365XX is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been studied extensively due to its ability to modulate various biological processes, making it a valuable tool for researchers in the field of biochemistry and pharmacology. In
Mechanism of Action
Fpl 66365XX works by binding to specific sites on proteins, altering their conformation and activity. This compound has been shown to interact with a variety of proteins, including GPCRs, ion channels, and enzymes. By modulating the activity of these proteins, Fpl 66365XX can influence a wide range of biological processes.
Biochemical and Physiological Effects:
Fpl 66365XX has been shown to have a variety of biochemical and physiological effects, depending on the specific protein target. For example, this compound has been shown to inhibit the activity of certain enzymes, such as phospholipase C and phosphodiesterase. It has also been shown to modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Fpl 66365XX in lab experiments is its ability to selectively modulate the activity of specific proteins. This allows researchers to study the effects of protein activity on various biological processes in a controlled manner. However, one of the limitations of using Fpl 66365XX is its complex synthesis method, which makes it difficult to produce on a large scale.
Future Directions
There are many potential future directions for the study of Fpl 66365XX. One area of research could focus on the development of new synthetic methods for producing this compound, making it more accessible for researchers. Another area of research could focus on the identification of new protein targets for Fpl 66365XX, expanding its potential applications. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound on various protein targets.
Scientific Research Applications
Fpl 66365XX has been used in a wide range of scientific research applications, including the study of cellular signaling pathways, protein-protein interactions, and enzyme activity. This compound has been particularly useful in the study of G protein-coupled receptors (GPCRs), which are important targets for drug development.
properties
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S)-9-fluoro-6,11-dihydroxy-10,13-dimethyl-17-methylsulfinyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FO4S/c1-18-10-16(24)20(21)13(12(18)4-5-17(18)26(3)25)9-15(23)14-8-11(22)6-7-19(14,20)2/h5-8,12-13,15-16,23-24H,4,9-10H2,1-3H3/t12-,13-,15+,16-,18-,19-,20-,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQRTWCTJVULPA-DJLRBMARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC=C2S(=O)C)CC(C4=CC(=O)C=CC43C)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2S(=O)C)C[C@H](C4=CC(=O)C=C[C@@]43C)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922907 | |
Record name | 9-Fluoro-6,11-dihydroxy-17-(methanesulfinyl)androsta-1,4,16-trien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fpl 66365XX | |
CAS RN |
119262-79-2 | |
Record name | Fpl 66365XX | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119262792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluoro-6,11-dihydroxy-17-(methanesulfinyl)androsta-1,4,16-trien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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